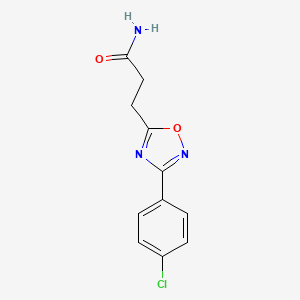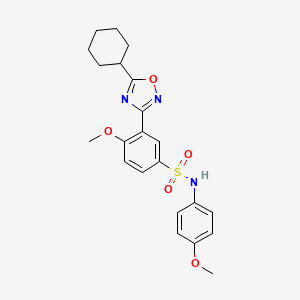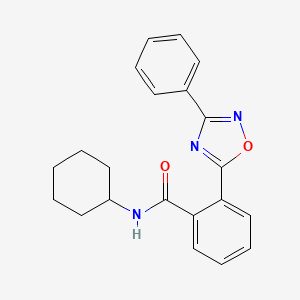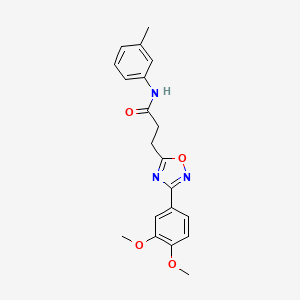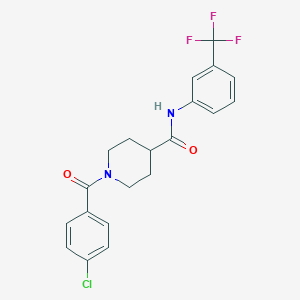
1-(4-chlorobenzoyl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzoyl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying opioid receptors.
Mecanismo De Acción
1-(4-chlorobenzoyl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide works by binding to the mu opioid receptor and preventing the binding of endogenous opioid peptides, such as endorphins and enkephalins. This results in a decrease in the activity of the mu opioid receptor, which can have a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. For example, it has been shown to reduce the rewarding effects of opioids, such as morphine, in animal models. It has also been shown to reduce the development of tolerance to opioids and to reduce opioid withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-chlorobenzoyl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide in lab experiments is that it is a selective antagonist of the mu opioid receptor, meaning it only affects this receptor and not other opioid receptors. This allows researchers to study the specific effects of mu opioid receptor activity. However, one limitation of using this compound is that it has a relatively short half-life, meaning its effects are not long-lasting.
Direcciones Futuras
There are several future directions for research involving 1-(4-chlorobenzoyl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide. One area of interest is the development of longer-lasting this compound analogs that could be used in clinical settings to treat opioid addiction. Another area of interest is the use of this compound in combination with other drugs to enhance its effects or to target other opioid receptors. Additionally, there is ongoing research into the role of opioid receptors in the development of addiction and other neurological disorders, and this compound could be a valuable tool in this research.
Métodos De Síntesis
1-(4-chlorobenzoyl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide can be synthesized through a series of chemical reactions, starting with the reaction of 3-(trifluoromethyl)benzaldehyde with piperidine. This produces 3-(trifluoromethyl)phenylpiperidine, which is then reacted with 4-chlorobenzoyl chloride to produce this compound.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzoyl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide is primarily used in scientific research to study opioid receptors. Opioid receptors are a type of protein found in the brain and other parts of the body that are involved in the regulation of pain, pleasure, and other physiological processes. This compound is a selective antagonist of the mu opioid receptor, meaning it binds to this receptor and blocks its activity.
Propiedades
IUPAC Name |
1-(4-chlorobenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N2O2/c21-16-6-4-14(5-7-16)19(28)26-10-8-13(9-11-26)18(27)25-17-3-1-2-15(12-17)20(22,23)24/h1-7,12-13H,8-11H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHNPGJKVQQHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


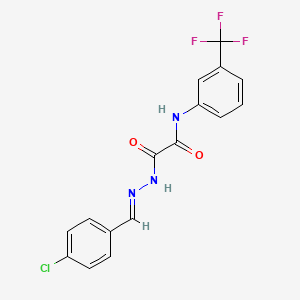
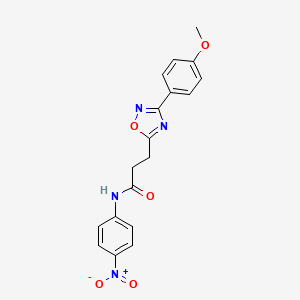
![8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701711.png)
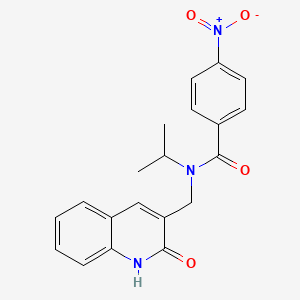
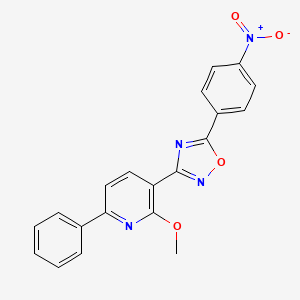

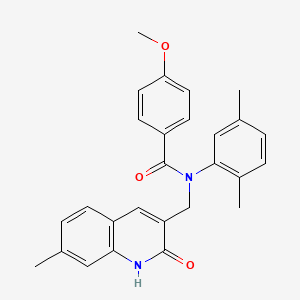
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7701739.png)
